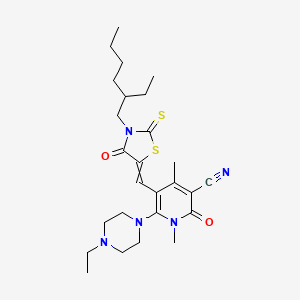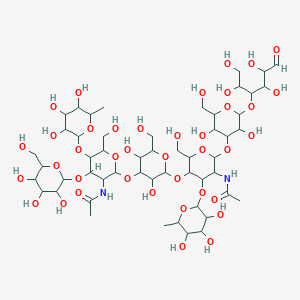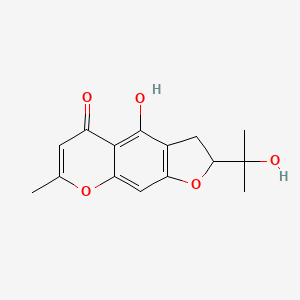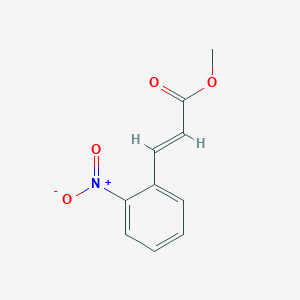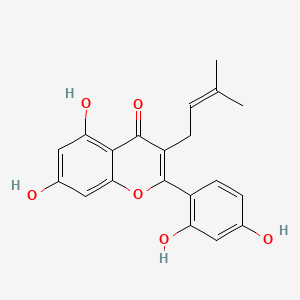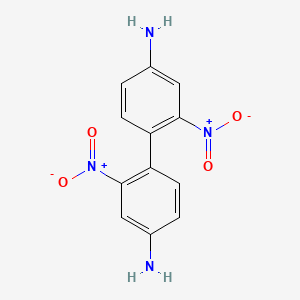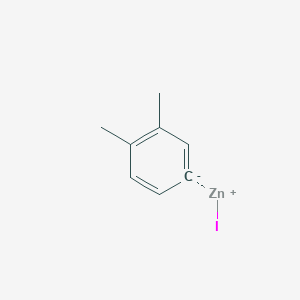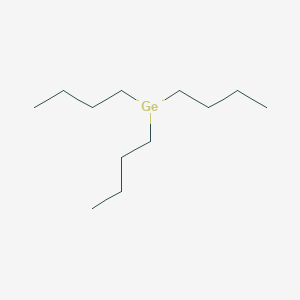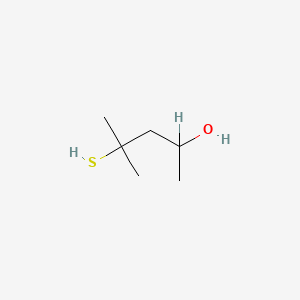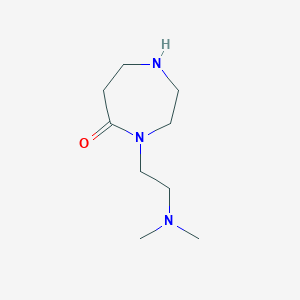
4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of 2-dimethylaminoethyl chloride hydrochloride involves a chlorination reaction between dimethylethanolamine and thionyl chloride . Another example is the synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) via atom transfer radical polymerization (ATRP) process .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research on 1,4-diazepine derivatives, such as the work by Scholl, Bieri, and Heimgartner (1978), has demonstrated the synthesis of 1,4-diazepine derivatives through the reaction of aminoazirine with malonimides, leading to compounds like 6,6-diethyl-3-dimethylamino-2,2-dimethyl-1,5,6,7-tetrahydro-2H-[1,4]diazepin-5,7-dione. This study also explored the structural analysis of these compounds through X-ray crystallography, providing valuable insights into their molecular configurations and potential reactivity (Scholl, Bieri, & Heimgartner, 1978).
Medicinal Chemistry Applications
The synthesis and evaluation of 1,4-diazepine derivatives have also been explored for their potential therapeutic applications. Velusamy et al. (2015) reported on the synthesis of 1,4-diazepan-5-one derivatives and their crystal structures, providing insights into their potential as drug molecules due to their biological and medicinal properties, such as antimicrobial, anti-HIV, and anticancer activities (Velusamy et al., 2015).
Photophysical Properties and Applications
The photochemical behavior of aryl azides, including those containing the dimethylamino group, has been studied, revealing the formation of dehydroazepine intermediates. Shields et al. (1987) investigated the photochemistry of 4-(dimethylamido)phenyl azide, identifying the intermediacy of 5-(dimethylamido)-1,2-dehydroazepine, which provides a foundation for understanding the photophysical properties of related 1,4-diazepine derivatives (Shields et al., 1987).
Safety And Hazards
The safety data sheet for a similar compound, 4-{[2-(Dimethylamino)ethyl]carbamoyl} phenylboronic acid pinacol ester, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
The future directions for research on similar compounds like N-[2-(Dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide include the development of novel compounds that can bind to the sigma-1 receptor and modulate its activity. Another area of interest is the development of biomass lignin as potential nonviral gene delivery carriers .
Propriétés
IUPAC Name |
4-[2-(dimethylamino)ethyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)7-8-12-6-5-10-4-3-9(12)13/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJQNBUBDIATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391803 | |
| Record name | 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one | |
CAS RN |
344779-07-3 | |
| Record name | 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




